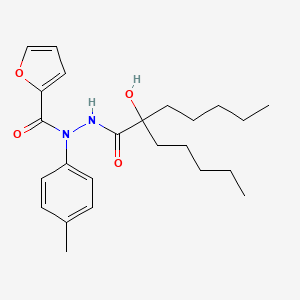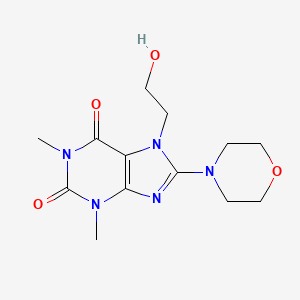![molecular formula C23H23N3O6S B15010152 methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)
methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole moiety, a carbamimidoyl group, and a pyrrolidinyl benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Carbamimidoyl Group: This step involves the reaction of the benzodioxole derivative with ethyl isocyanate.
Formation of the Pyrrolidinyl Benzoate Ester: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbamimidoyl group.
Substitution: Nucleophilic substitution reactions can take place at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the carbamimidoyl group.
Substitution: Substituted benzoate esters.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the carbamimidoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-propylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
Uniqueness
The uniqueness of methyl 4-(3-{[N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C23H23N3O6S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
methyl 4-[3-[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H23N3O6S/c1-3-24-23(25-12-14-4-9-17-18(10-14)32-13-31-17)33-19-11-20(27)26(21(19)28)16-7-5-15(6-8-16)22(29)30-2/h4-10,19H,3,11-13H2,1-2H3,(H,24,25) |
InChI 键 |
BUEHPYQPARQBJN-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)

![Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15010096.png)

![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15010121.png)
![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)


![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15010164.png)
![Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15010165.png)
![N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15010180.png)
